
Salsalate
Overview
Description
Salsalate is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the salicylate class. It is commonly used for its anti-inflammatory and analgesic properties, particularly in the treatment of rheumatoid arthritis and osteoarthritis . This compound is known for its ability to reduce pain and inflammation without causing significant gastrointestinal irritation, which is a common side effect of other NSAIDs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Salsalate is synthesized through the esterification of salicylic acid. The process involves the reaction of two molecules of salicylic acid to form this compound (2-hydroxybenzoic acid, 2-carboxyphenyl ester). The reaction typically occurs under acidic conditions, using a dehydrating agent such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, this compound is produced by heating salicylic acid in the presence of a dehydrating agent. The reaction is carried out at elevated temperatures to ensure complete esterification. The product is then purified through recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Salsalate undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed back into salicylic acid under basic conditions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or other strong bases are commonly used to hydrolyze this compound.
Oxidation: Potassium permanganate in acidic media is often used for the oxidation of this compound.
Major Products Formed
Hydrolysis: The major product of hydrolysis is salicylic acid.
Scientific Research Applications
Anti-Diabetic Effects
Glycemic Control in Type 2 Diabetes
Salsalate has shown significant promise in improving glycemic control among individuals with type 2 diabetes. A study involving 286 participants demonstrated that after 48 weeks of treatment, those receiving this compound had a 37% reduction in hemoglobin A1c levels compared to the placebo group. Additionally, fasting glucose levels decreased by an average of 15 mg/dl more in the this compound group than in the placebo group . This suggests that this compound may enhance insulin sensitivity and reduce the need for additional diabetes medications.
Mechanisms of Action
The anti-diabetic effects of this compound are attributed to its ability to target inflammation associated with obesity and insulin resistance. Inflammation is known to play a critical role in the pathogenesis of diabetes; therefore, this compound's anti-inflammatory properties may provide a therapeutic route for diabetes prevention and management .
Cardiovascular Benefits
Improvement of Cardiovascular Risk Markers
In addition to its effects on glycemia, this compound has been linked to improvements in cardiovascular risk factors. Participants in the aforementioned study showed a 9% reduction in triglycerides and a 27% increase in adiponectin levels, a protein associated with cardioprotection . These findings indicate that this compound may not only aid in glucose regulation but also enhance overall cardiovascular health.
Neuroprotective Properties
Potential Role in Alzheimer's Disease
Recent investigations have suggested that this compound may have neuroprotective effects, particularly concerning Alzheimer's disease. A study analyzing real-world health insurance claims found that this compound was associated with a decreased incidence of Alzheimer's disease, supported by neuroprotective efficacy observed in animal models . This opens avenues for further research into this compound as a potential therapeutic agent for neurodegenerative diseases.
Inflammatory Conditions
Use in Chronic Inflammatory Diseases
this compound's anti-inflammatory properties extend beyond diabetes and cardiovascular health. It has been explored for its potential benefits in various chronic inflammatory conditions. For instance, it has been shown to inhibit inflammatory markers and improve endothelial function in patients with HIV-related endothelial dysfunction . This positions this compound as a versatile agent in managing inflammation across different disease states.
Research Findings Summary
Mechanism of Action
Salsalate exerts its effects primarily through the inhibition of the cyclooxygenase enzyme, which is responsible for the production of proinflammatory prostaglandins . By inhibiting this enzyme, this compound reduces the levels of inflammatory mediators such as interleukin-6, tumor necrosis factor-alpha, and C-reactive protein . Additionally, this compound has been shown to inhibit the IκB kinase, leading to decreased activation of NF-κB, a key regulator of inflammation .
Comparison with Similar Compounds
Similar Compounds
Aspirin (acetylsalicylic acid): Like salsalate, aspirin is a salicylate with anti-inflammatory and analgesic properties.
Diflunisal: Another salicylate derivative, diflunisal, is used for its anti-inflammatory and analgesic effects but has a different pharmacokinetic profile compared to this compound.
Magnesium salicylate: This compound is used for similar indications as this compound but has different solubility and absorption characteristics.
Uniqueness of this compound
This compound is unique among salicylates due to its lower risk of gastrointestinal side effects and its potential role in managing type 2 diabetes mellitus through its anti-inflammatory effects . Unlike aspirin, this compound does not significantly inhibit platelet aggregation, making it a safer option for patients at risk of bleeding .
Biological Activity
Salsalate, a non-steroidal anti-inflammatory drug (NSAID), has garnered attention for its potential therapeutic effects beyond pain relief, particularly in metabolic disorders and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on metabolic parameters, and implications for diseases such as diabetes and cardiovascular conditions.
This compound is known to exert its biological effects through several mechanisms:
- Inhibition of NF-κB Activation : this compound blocks the activation of NF-κB, a key transcription factor involved in inflammatory responses. This inhibition results in reduced expression of pro-inflammatory cytokines and chemokines, leading to decreased inflammation in various tissues .
- Modulation of Lipid Metabolism : The compound influences lipid metabolism by altering the expression of genes related to lipid synthesis and transport. For instance, it has been shown to reduce hepatic triglyceride levels by downregulating genes such as Fas and Hmgcr while increasing expression of Pparα, which promotes fatty acid oxidation .
- Insulin Sensitization : this compound enhances insulin sensitivity, particularly in skeletal muscle and adipose tissue. This effect is mediated through reductions in inflammatory markers and improvements in glucose metabolism .
Effects on Metabolic Parameters
Numerous studies have documented the impact of this compound on various metabolic parameters:
Glycemic Control
This compound has been shown to significantly reduce fasting glucose levels and improve insulin sensitivity in individuals at risk for diabetes. In a randomized controlled trial involving prediabetic patients, those treated with this compound experienced a notable decrease in fasting glucose compared to placebo .
Parameter | This compound (mean ± SEM) | Placebo (mean ± SEM) | P value |
---|---|---|---|
Fasting Glucose (mmol/L) | 4.6 ± 0.1 | 5.1 ± 0.1 | <0.002 |
Glycated Albumin (%) | 10.3 ± 0.3 | 12.4 ± 0.4 | <0.0003 |
C-peptide (nmol/L) | 1.1 ± 0.2 | 1.5 ± 0.2 | <0.01 |
The table above summarizes changes in glycemic measures following treatment with this compound versus placebo.
Inflammatory Markers
This compound treatment has been associated with reductions in inflammatory markers such as C-reactive protein (CRP) and total white blood cell counts, indicating its potential role in mitigating chronic inflammation .
Study on Cardiovascular Risk
In a clinical trial aimed at assessing the cardiovascular benefits of this compound, participants showed improved inflammatory profiles without significant changes in plaque volume or density compared to placebo . Notably, the treatment group exhibited increased adiponectin levels, which is associated with cardiovascular protection.
This compound in Traumatic Brain Injury
Research indicates that this compound may also have neuroprotective properties following traumatic brain injury (TBI). In an animal model, this compound administration post-injury led to decreased activation of microglia and reduced expression of pro-inflammatory genes, suggesting a role in neuroprotection and recovery following TBI .
Q & A
Basic Research Questions
Q. What molecular mechanisms explain salsalate’s glycemic benefits in type 2 diabetes?
this compound activates AMP-activated protein kinase (AMPK), a metabolic regulator. At plasma concentrations achieved clinically (3.0–4.5 g/day), salicylate (this compound’s active metabolite) binds the AMPK β1 subunit’s allosteric site, mimicking the synthetic activator A-769662. This binding inhibits Thr-172 dephosphorylation, prolonging AMPK activity . In AMPK knockout mice, this compound’s effects on fatty acid oxidation and glucose uptake are abolished, confirming AMPK dependence . Human trials demonstrate dose-dependent HbA1c reductions (−0.36% to −0.49% vs. placebo) via improved insulin sensitivity and adiponectin elevation .
Q. How does this compound modulate inflammatory pathways in metabolic disease?
this compound inhibits nuclear factor-κB (NF-κB), reducing oxidative stress and pro-inflammatory cytokines (e.g., TNF-α, IL-6). In overweight humans, 4-day this compound treatment (4.5 g/day) increased endothelial inhibitor of NF-κB (IκBα) by 35% and reduced NADPH oxidase activity, improving flow-mediated dilation (FMD) by 74% . However, in longer trials (6–30 months), FMD improvements were inconsistent, suggesting context-dependent vascular effects .
Advanced Research Questions
Q. How should researchers reconcile contradictory findings on this compound’s vascular outcomes?
Experimental Design Considerations:
- Population Differences : Short-term studies in obese, non-diabetic adults showed FMD improvement , while longer trials in established type 2 diabetes (T2D) found no change despite HbA1c reductions (−0.46%) . Baseline vascular damage in T2D may limit reversibility.
- Dosage and Biomarkers : Trials using 3.5 g/day observed elevated LDL (+16 mg/dL) and urinary albumin (+2.0 µg/mg creatinine), potentially masking anti-inflammatory benefits .
- Outcome Measures : FMD alone may not capture microvascular effects. Complementary metrics (e.g., nitrotyrosine, endothelial cell NF-κB) are critical .
Q. What computational and experimental methods predict this compound’s amorphous form stability?
Methodological Framework:
- Crystal Structure Prediction (CSP) : Identifies hydrogen-bonding motifs that destabilize crystalline packing. This compound’s low-energy polymorphs exhibit inefficient packing, favoring amorphous phase formation .
- X-ray Pair Distribution Function (PDF) : Reveals short-range order in amorphous this compound, but experimental data show gradual recrystallization under humidity, questioning long-term stability .
- Limitations : CSP overestimates thermodynamic stability, while PDF lacks resolution for kinetic degradation pathways.
Q. How do clinical trial designs address this compound’s renal and cardiovascular safety?
Key Methodological Safeguards:
- Renal Monitoring : The TINSAL-T2D trial (n=286) mandated urinary albumin-to-creatinine ratio (UACR) checks every 12 weeks. This compound increased UACR by 2.0 µg/mg vs. placebo, reversible upon discontinuation .
- Cardiovascular Endpoints : The TINSAL-CVD trial (n=257) used coronary CT angiography to assess noncalcified plaque. No progression occurred in placebo or this compound groups over 30 months, complicating efficacy interpretation .
- Adverse Event Protocols : Hypoglycemia risk required sulfonylurea dose adjustments; tinnitus and atrial arrhythmias were 2–3× more frequent with this compound .
Properties
IUPAC Name |
2-(2-hydroxybenzoyl)oxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c15-11-7-3-1-5-9(11)14(18)19-12-8-4-2-6-10(12)13(16)17/h1-8,15H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYADZUPLLSGPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023572 | |
Record name | Salsalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Salsalate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015471 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.46e-01 g/L | |
Record name | Salsalate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015471 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mode of anti-inflammatory action of salsalate and other nonsteroidal anti-inflammatory drugs is not fully defined, but appears to be primarily associated with inhibition of prostaglandin synthesis. This inhibition of prostaglandin synthesis is done through the inactivation of cyclooxygenase-1 (COX-1) and COX-2, which are reponsible for catalyzing the formation of prostaglandins in the arachidonic acid pathway. Although salicylic acid (the primary metabolite of salsalate) is a weak inhibitor of prostaglandin synthesis in vitro, salsalate appears to selectively inhibit prostaglandin synthesis in vivo, providing anti-inflammatory activity equivalent to aspirin and indomethacin. Unlike aspirin, salsalate does not inhibit platelet aggregation. | |
Record name | Salsalate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01399 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
552-94-3 | |
Record name | Salicylsalicylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=552-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Salsalate [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salsalate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01399 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Salsalate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755823 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Salsalate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49171 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Salsalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Salsalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.208 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SALSALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9MO595C9I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Salsalate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015471 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
147 °C | |
Record name | Salsalate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01399 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Salsalate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015471 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.